(5-fluoro-1H-indol-2-yl)methanol
Overview
Description
“(5-fluoro-1H-indol-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as indoles . It has been found in many important synthetic drug molecules and has shown clinical and biological applications . It is used as a reactant for the preparation of various compounds with potential biological activities .
Synthesis Analysis
The synthesis of “(5-fluoro-1H-indol-2-yl)methanol” can be achieved through various methods. One such method involves the use of lithium aluminium hydride in anhydrous tetrahydrofuran . Another method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of “(5-fluoro-1H-indol-2-yl)methanol” is characterized by the presence of a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . The molecular formula of this compound is C9H8FNO .Chemical Reactions Analysis
Indole derivatives, including “(5-fluoro-1H-indol-2-yl)methanol”, possess various biological activities. They are known to undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in the preparation of various bioactive compounds .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Compounds derived from 5-fluoroindole, including those synthesized from (5-fluoro-1H-indol-2-yl)methanol, have demonstrated significant antimicrobial, anti-inflammatory, and antiproliferative activities. Notably, a variety of heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides have been synthesized and shown to exhibit moderate to good antiproliferative activity, indicating potential applications in drug development for treating various diseases and conditions (Narayana et al., 2009).
Chemical Synthesis and Structural Characterization
(5-fluoro-1H-indol-2-yl)methanol and its derivatives have been used extensively in chemical synthesis and structural characterization. For instance, the compound has been utilized in the synthesis of various indole-based 1,3,4-oxadiazoles with antimicrobial activity, highlighting its role as a versatile building block in synthetic chemistry (Nagarapu & Pingili, 2014). Moreover, a combined experimental and theoretical study has been conducted on the vibrational and electronic properties of related compounds, which is crucial for understanding their potential applications in various scientific fields (Al-Wabli et al., 2017).
Catalyst and Solvent-Free Synthesis
Innovative synthesis methods involving (5-fluoro-1H-indol-2-yl)methanol derivatives have been explored, such as the catalyst- and solvent-free synthesis of related compounds. These methods are significant for the development of more sustainable and environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Future Directions
properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKLLFOAQDNTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1H-indol-2-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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